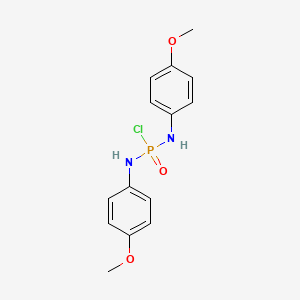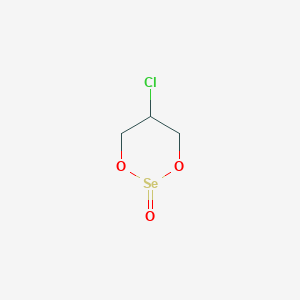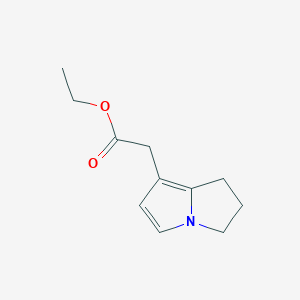
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is a chemical compound with the molecular formula C15H18 It is a saturated derivative of xanthene, characterized by the presence of a fully hydrogenated xanthene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene typically involves the hydrogenation of xanthene or its derivatives. One common method is the catalytic hydrogenation of xanthene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent product quality. The use of advanced catalysts and process optimization techniques further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the degree of oxidation.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives of this compound.
科学研究应用
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
1H-Benzocycloheptene: A structurally related compound with similar hydrogenated ring systems.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated naphthalene structures.
1H-3a,7-Methanoazulene: Another compound with a similar hydrogenated ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is unique due to its fully hydrogenated xanthene ring system, which imparts distinct chemical and physical properties
属性
CAS 编号 |
36795-08-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C13H18O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChI 键 |
JAVDXKIVTSIUCN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)CC3=C(O2)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



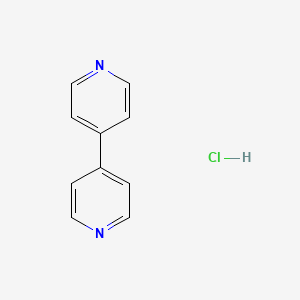
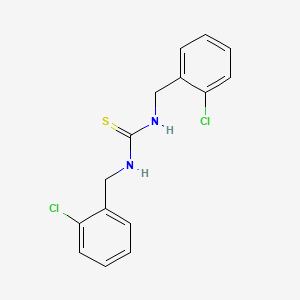
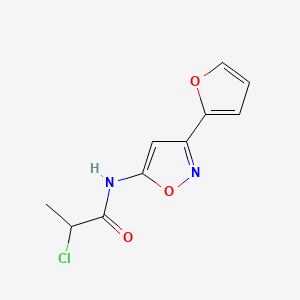
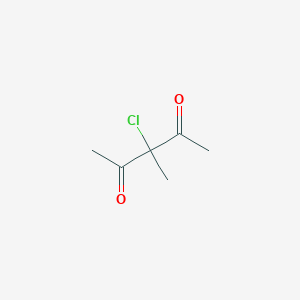
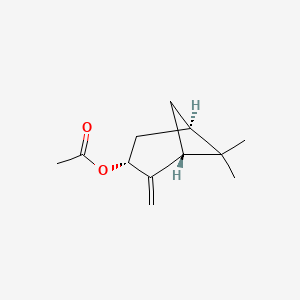
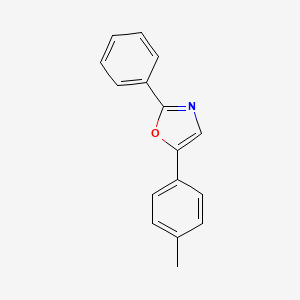


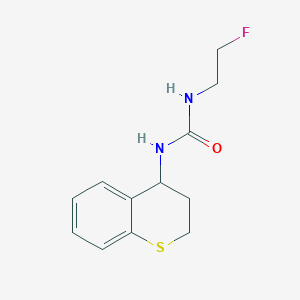
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
